4-n-Octanoylbiphenyl
Overview
Description
4-n-Octanoylbiphenyl is a compound with the molecular formula C20H24O and a molecular weight of 280.41 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The exact structure is not provided in the search results.
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 98.0 to 101.0 degrees Celsius and a boiling point of 200 degrees Celsius at 3 mmHg . It is soluble in toluene .
Scientific Research Applications
Liquid Crystal Research
One of the significant applications of 4-n-Octanoylbiphenyl derivatives, such as 4-n-octyloxy-4′-cyanobiphenyl (8OCB), lies in the field of liquid crystal research. Studies have shown that these compounds form stable smectic phases, which are of interest for technological applications due to their unique properties like alignment, conformation, and phase behavior:
Alignment and Conformation Studies : Pizzirusso et al. (2014) explored the alignment of biphenyl in the liquid-crystal phases of 4-n-octyloxy-4'-cyanobiphenyl using molecular dynamics simulations and nuclear magnetic resonance, providing insights into their order and interactions with the liquid-crystalline solvent (Pizzirusso et al., 2014).
Molecular Dynamics : The molecular dynamics of 8OCB have been studied through various techniques, including neutron scattering and dielectric spectroscopy. These studies contribute to understanding the dynamic behavior of liquid crystals in different phases and conditions (Mitra et al., 2005).
Environmental Applications
This compound derivatives also find applications in environmental science, particularly in the treatment and decomposition of liquid crystals:
- Hydrothermal Decomposition : Zhuang et al. (2014) proposed a hydrothermal process for decomposing 4-octoxy-4'-cyanobiphenyl, a derivative of this compound, into environment-friendly products, demonstrating the potential of hydrothermal technology in liquid crystal treatment (Zhuang et al., 2014).
Semiconductor Research
The derivatives of this compound are also explored in semiconductor research, particularly in the development of new semiconducting materials:
- Semiconducting Naphthalene Bisimides : Rybakiewicz et al. (2014) synthesized and characterized new naphthalene bisimides with alkoxyphenyl N-substituents, including octyl groups, for their high electron affinity and potential in fabricating n-channel field effect transistors (Rybakiewicz et al., 2014).
Safety and Hazards
When handling 4-n-Octanoylbiphenyl, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, seek immediate medical attention .
Properties
IUPAC Name |
1-(4-phenylphenyl)octan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-2-3-4-5-9-12-20(21)19-15-13-18(14-16-19)17-10-7-6-8-11-17/h6-8,10-11,13-16H,2-5,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNGEMRLSPQOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345821 | |
Record name | 4-n-Octanoylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47162-00-5 | |
Record name | 4-n-Octanoylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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